

research applications of piperidinone-containing compounds

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Compound of Interest

Compound Name: 1-(Azetidin-3-yl)piperidin-2-one
hydrochloride

CAS No.: 1432680-40-4

Cat. No.: B1377395

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Technical Guide: Piperidinone Scaffolds in Drug Discovery

Executive Summary & Structural Significance[1][2]

The piperidinone scaffold (specifically piperidin-2-one or

-valerolactam, and piperidin-4-one) represents a "privileged structure" in medicinal chemistry. Its ubiquity arises from its ability to serve as a constrained peptidomimetic, offering a rigid geometrical framework that positions pharmacophores in optimal orientations for receptor binding while maintaining metabolic stability superior to linear peptides.

Core Structural Classes

- Piperidin-2-one (Valerolactam): The most clinically significant isomer. It mimics the neutral transition state of peptide bond hydrolysis and is a key motif in anticoagulants (e.g., Apixaban) and Janus kinase (JAK) inhibitors.

- Piperidin-4-one: Primarily serves as a versatile synthetic intermediate for spirocyclic compounds and peptidomimetics via the ketone functionality.
- Glutarimide (Piperidine-2,6-dione): While distinct, it is structurally homologous and critical in Targeted Protein Degradation (TPD) as the primary ligand for the E3 ligase Cereblon (CRBN).

Application A: Factor Xa Inhibition (Anticoagulant Research)

The development of Apixaban (Eliquis) highlights the critical role of the piperidin-2-one scaffold in replacing unstable peptide bonds with metabolically robust lactams.

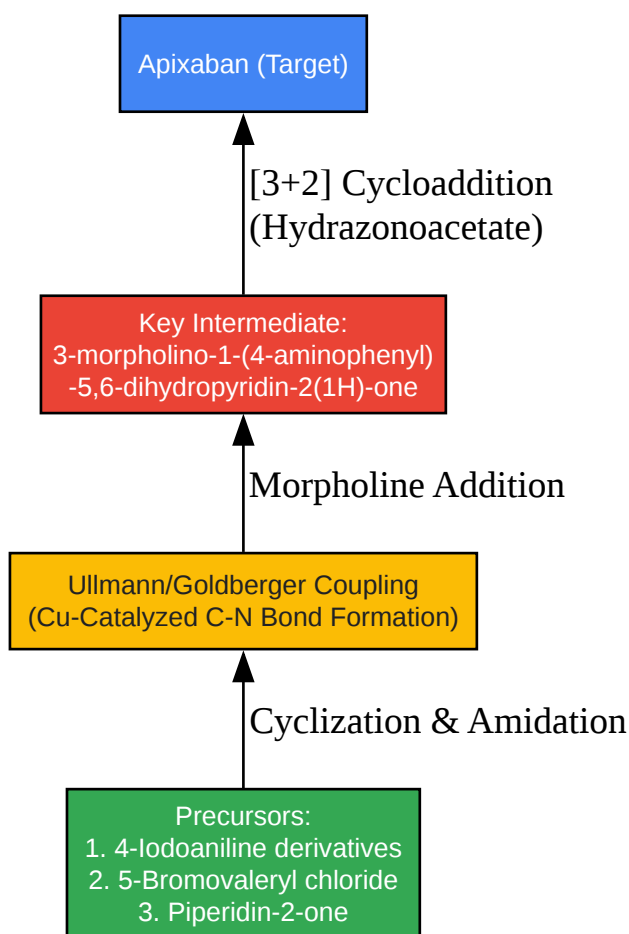
Mechanistic Insight

Factor Xa (FXa) is a serine protease. Inhibitors must bind the S1 and S4 pockets. In Apixaban, the piperidin-2-one ring acts as a neutral P1 ligand. Unlike basic amidines used in earlier generations (which had poor oral bioavailability), the neutral lactam interacts via hydrogen bonding and hydrophobic contacts without carrying a permanent charge, drastically improving membrane permeability (LogP ~2.0) and oral absorption.

Synthetic Strategy: The "Goldberger" Approach

Research into FXa inhibitors often requires the synthesis of N-aryl-piperidin-2-ones. A key challenge is the formation of the C-N bond between the lactam nitrogen and an aryl halide.

Graphviz Diagram: Apixaban Core Retro-Synthesis



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Caption: Retro-synthetic logic for the piperidinone core of Apixaban, highlighting the critical C-N bond formation.

Application B: Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional linker to connect a Target of Interest (POI) to an E3 ligase.^{[1][2]} The piperidine-2,6-dione (glutarimide) moiety is the obligate binder for the E3 ligase Cereblon (CRBN).

The Stability Challenge

While thalidomide-based glutarimides are potent CRBN binders, they suffer from hydrolytic instability (ring opening) in physiological media.

- **Research Innovation:** Recent studies utilize 3-substituted piperidin-2-ones as hydrolytically stable isosteres of glutarimides. By removing one carbonyl, the ring becomes resistant to nucleophilic attack while retaining sufficient affinity for the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

Linker Design

Piperazines and piperidines are frequently incorporated into PROTAC linkers to:

- **Modulate Solubility:** The basic nitrogen improves physicochemical properties.
- **Restrict Conformation:** Unlike PEG chains, piperidinyl linkers reduce entropic penalties upon ternary complex formation.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed -Arylation of Piperidin-2-ones

Purpose: To introduce aryl diversity at the C3 position of the lactam ring, a common requirement for optimizing potency in kinase inhibitors and CRBN ligands.

Reagents:

- **Substrate:**
-Benzyl-piperidin-2-one (Protection of N is required).
- **Aryl Bromide:** Ar-Br (1.2 equiv).
- **Catalyst:** Pd(OAc)
(5 mol%).
- **Ligand:** Xantphos or BINAP (5-10 mol%).
- **Base:** LiHMDS (Lithium hexamethyldisilazide) or NaO
Bu.
- **Solvent:** Toluene or THF (Anhydrous).

Step-by-Step Methodology:

- Preparation: Flame-dry a Schlenk tube and purge with Argon.
- Loading: Add Pd(OAc)
(0.05 mmol), Ligand (0.05 mmol), and NaO
Bu (1.5 mmol) to the tube.
- Substrate Addition: Dissolve
-benzyl-piperidin-2-one (1.0 mmol) and the Aryl Bromide (1.2 mmol) in anhydrous Toluene (5 mL). Add this solution to the Schlenk tube via syringe.
- Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.
 - Mechanism Note: The base generates the enolate of the lactam, which undergoes transmetalation with the oxidative addition complex (L Pd(Ar)Br).
- Quenching: Cool to room temperature (RT). Quench with saturated NH
Cl solution (5 mL).
- Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO
, and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

- NMR: Look for the disappearance of the C3 protons (multiplet
2.4 ppm) and appearance of a doublet/multiplet shifted downfield (
3.8 ppm) corresponding to the

-methine.

Protocol 2: Cereblon (CRBN) Binding Assay via Fluorescence Polarization

Purpose: To determine the binding affinity (

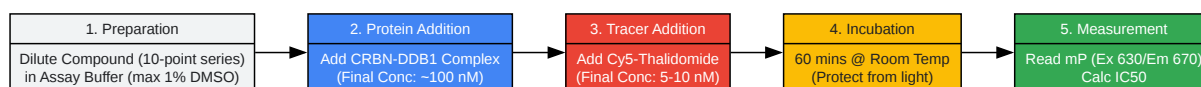
) of novel piperidinone/glutarimide derivatives to the CRBN E3 ligase complex.

Principle: This assay uses a Cy5-labeled Thalidomide tracer.[3] When the tracer binds to large recombinant CRBN, rotation slows, and fluorescence polarization (FP) is high. A competitive inhibitor (your compound) displaces the tracer, increasing rotation and decreasing FP.

Materials:

- Recombinant CRBN protein (complexed with DDB1).[3][4]
- Cy5-Thalidomide Tracer (Excitation ~630 nm / Emission ~670 nm).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Pluronic F-127.
- Black 384-well low-binding microplate.

Workflow Diagram:



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Caption: Step-by-step workflow for the CRBN Fluorescence Polarization competitive binding assay.

Detailed Procedure:

- Compound Dilution: Prepare a 10-point serial dilution of the test piperidinone compound in DMSO. Further dilute into Assay Buffer to ensure final DMSO concentration is <1%.

- Plate Setup:
 - Positive Control: CRBN + Tracer + Vehicle (High mP).
 - Negative Control: Tracer only (Low mP).
 - Test Wells: CRBN + Tracer + Test Compound.
- Incubation: Add 5
 - L of diluted compound, 5
 - L of CRBN protein mix, and 5
 - L of Cy5-Tracer to the wells (Total volume 15 L).
- Equilibrium: Shake plate for 1 minute, then incubate static for 60 minutes at RT in the dark.
- Read: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (e.g., Tecan or PerkinElmer EnVision).
- Analysis: Plot mP vs. log[Compound] to determine

Data Interpretation:

- Z-Factor: Ensure $Z' > 0.5$ for a valid assay run.
- Binding Affinity: A potent CRBN binder (like Pomalidomide) typically shows an $IC_{50} < 1$ M.

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